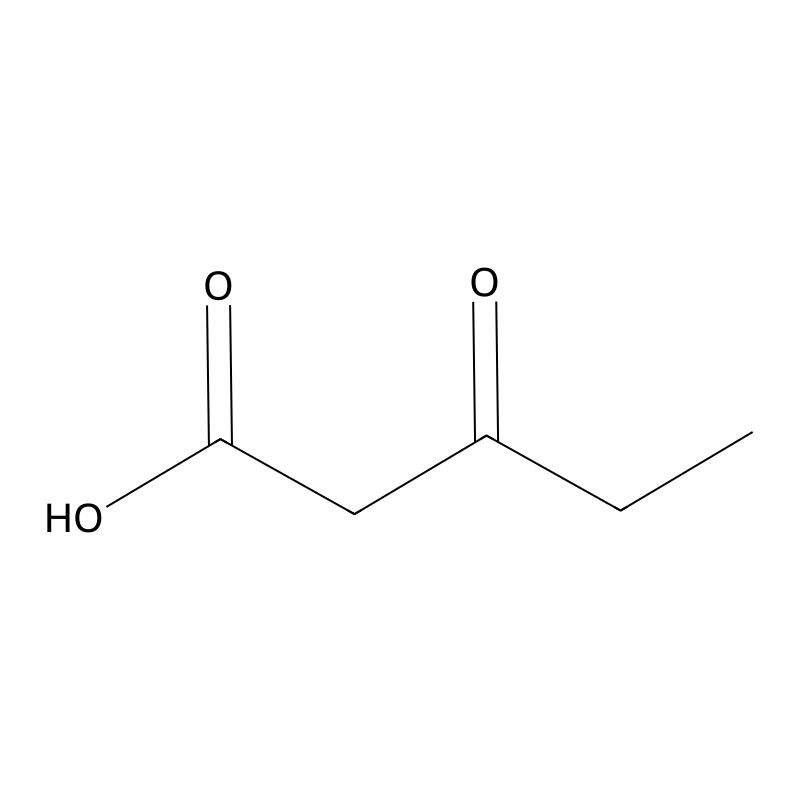

3-Oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism and Potential Health Benefits:

-Oxopentanoic acid, also known as levulinic acid, is a naturally occurring fatty acid produced by the liver. Its research primarily focuses on its metabolic pathways and potential health benefits. Studies suggest it undergoes specific conversions within the body:

- Conversion to Propionyl-CoA: An enzyme called amide synthetase catalyzes the conversion of 3-oxopentanoic acid into propionyl-CoA, a crucial intermediate in energy metabolism [Source: Biosynth, ].

- Further Metabolism: Propionyl-CoA is then converted into either 3-hydroxybutyrate or acetoacetate in the mitochondria through the action of another enzyme, β-ketothiolase [Source: Biosynth, ].

- Diabetes Management: Some studies suggest it might suppress insulin secretion from pancreatic beta cells and improve glucose uptake in muscle cells, potentially aiding diabetes management [Source: Biosynth, ].

- Anti-inflammatory Properties: Some theorize it may possess anti-inflammatory properties due to potential inhibition of prostaglandin synthesis, requiring further investigation [Source: Biosynth, ].

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon organic compound with the molecular formula CHO. It is classified as a ketone body and is produced primarily in the liver from odd-chain fatty acids. This compound plays a significant role in energy metabolism, particularly during periods of fasting or carbohydrate restriction, as it can rapidly enter the brain and serve as an alternative energy source. Unlike four-carbon ketone bodies, 3-oxopentanoic acid is considered anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid cycle, which is crucial for cellular respiration and energy production .

Role in Biological Systems:

3-Oxopentanoic acid plays a vital role in cellular metabolism. As mentioned earlier, it serves as an alternative energy source for the brain and other tissues during periods of limited glucose availability. Additionally, its ability to replenish TCA cycle intermediates contributes to overall cellular energy production [].

Interaction with Other Compounds:

3-Oxopentanoic acid interacts with various enzymes within the metabolic pathway for fatty acid breakdown and the TCA cycle. These enzymes facilitate its conversion to other metabolites or its utilization for energy production [].

Due to its natural occurrence within the body, 3-oxopentanoic acid is not generally considered hazardous. However, excessively high levels of ketone bodies, including 3-oxopentanoic acid, can occur in a condition called diabetic ketoacidosis. This can lead to complications such as coma and require medical attention [].

- Decarboxylation: Under certain conditions, 3-oxopentanoic acid can lose carbon dioxide to form shorter-chain compounds.

- Reduction: It can be reduced to 3-hydroxy-pentanoic acid using reducing agents such as sodium borohydride.

- Esterification: Reacting with alcohols can yield esters, which are important in various industrial applications.

The compound's ability to undergo these reactions makes it versatile in synthetic organic chemistry .

3-Oxopentanoic acid exhibits several important biological activities:

- Energy Metabolism: It serves as a significant energy source during metabolic stress, particularly in the brain where glucose may be limited.

- Anaplerotic Role: By replenishing TCA cycle intermediates, it supports cellular respiration and energy production.

- Potential Therapeutic Uses: Preliminary studies suggest that it may have neuroprotective effects and could play a role in managing conditions like epilepsy and neurodegenerative diseases .

3-Oxopentanoic acid can be synthesized through various methods:

- From Odd-Chain Fatty Acids: The primary natural route involves the oxidation of odd-chain fatty acids in the liver.

- Synthetic Routes: Laboratory synthesis can be achieved through multi-step organic reactions starting from simpler precursors. For example:

- Starting with acetic anhydride and propionic acid, followed by oxidation steps.

These methods highlight its accessibility for both biological and synthetic applications .

3-Oxopentanoic acid has several applications:

- Nutritional Supplement: Utilized in ketogenic diets to enhance energy levels and support weight loss.

- Pharmaceuticals: Investigated for its potential therapeutic roles in metabolic disorders and neurological conditions.

- Chemical Synthesis: Acts as a building block for synthesizing other organic compounds and pharmaceuticals.

These applications underscore its significance in both health and industry .

Research on 3-oxopentanoic acid interactions includes:

- Metabolic Pathways: Studies show how it interacts with various enzymes involved in fatty acid metabolism and energy production.

- Neuroprotective Studies: Investigations into its effects on neuronal health indicate potential benefits in reducing oxidative stress and inflammation.

These interactions are crucial for understanding its biological roles and potential therapeutic applications .

Several compounds share structural or functional similarities with 3-oxopentanoic acid. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Hydroxybutyric Acid | CHO | A four-carbon ketone body involved in energy metabolism. |

| Acetoacetic Acid | CHO | A precursor to 3-oxopentanoic acid; important in ketogenesis. |

| 2-Oxobutyric Acid | CHO | Similar structure; involved in amino acid metabolism. |

While these compounds share similarities, 3-oxopentanoic acid's unique five-carbon structure allows it to play distinct roles in metabolism and energy production, particularly as an anaplerotic agent .

Claisen Condensation-Based Synthesis Pathways

The Claisen condensation reaction serves as one of the most fundamental and widely employed synthetic routes for accessing 3-oxopentanoic acid and its derivatives. This carbon-carbon bond forming reaction between ester molecules provides a direct pathway to beta-keto esters, which can subsequently be converted to the target compound through hydrolysis. The mechanism of Claisen condensation involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule, proceeding through a tetrahedral intermediate that expels an alkoxide leaving group to yield an acyl substitution product.

In the context of 3-oxopentanoic acid synthesis, the most commonly employed approach involves the condensation of ethyl acetate with ethyl propionate under basic conditions. The reaction typically utilizes sodium ethoxide as the base, with the process requiring a full equivalent of base rather than a catalytic amount due to the highly acidic nature of the product beta-keto ester's doubly activated hydrogen atom. The deprotonation of the product serves to drive the equilibrium completely toward the product side, ensuring high yields in the condensation reaction.

Cross Claisen condensation represents a particularly valuable variant for synthesizing 3-oxopentanoic acid derivatives. This mixed condensation reaction between two different esters proves most effective when conducted under conditions that favor the formation of a single product. The reaction involves condensing an ester or ketone with alpha-hydrogen capability (ability to form enolate) with an ester that cannot form an enolate in the presence of a strong base. For 3-oxopentanoic acid synthesis, ethyl acetate serves as the enolate-forming component while ethyl propionate acts as the non-enolizable partner under sodium methoxide catalysis.

The molecular structure analysis of beta-keto acids reveals critical insights into their reactivity patterns during Claisen condensation reactions. Research has demonstrated that the presence of alkyl groups at the alpha position significantly influences the decarboxylation behavior of these compounds, with C₁-C₂ bond lengths ranging from 1.4991 to 1.5200 Å depending on the degree of substitution. The torsion angle between the C₁-C₂ bond and the carbonyl group also varies systematically, changing from approximately 3-10° in less substituted compounds to 112-127° in more heavily substituted variants.

Table 1: Claisen Condensation Reaction Parameters for 3-Oxopentanoic Acid Synthesis

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Base | Sodium ethoxide | Sodium methoxide |

| Temperature | 0-50°C | 30-40°C (preferred) |

| Solvent | Ethanol | Methanol |

| Reaction Time | 3-6 hours | Variable |

| pH Control | 8.8-9.5 | Monitored via ammonia addition |

Ester Hydrolysis and Decarboxylative Approaches

The conversion of beta-keto esters to 3-oxopentanoic acid through hydrolysis and subsequent decarboxylation represents a well-established synthetic methodology with broad applicability in both laboratory and industrial settings. The hydrolysis of beta-keto esters proceeds through a two-stage mechanism involving initial acidic hydrolysis followed by thermal decarboxylation of the resulting beta-keto acid.

The hydrolysis reaction mechanism begins with the protonation of the ester carbonyl oxygen by hydronium ions under acidic conditions. Water molecules then undergo nucleophilic addition to the activated carbonyl carbon, forming a tetrahedral intermediate. The elimination step involves the departure of the methoxy group as a good leaving group, with the reformation of the carbon-oxygen pi bond. This process yields the protonated beta-keto acid, which subsequently undergoes deprotonation by water molecules to form the final beta-keto acid product.

Preparation methods for beta-keto acids through ester hydrolysis follow a general procedure that has been validated across multiple research laboratories. The process involves treating ethyl esters of beta-keto acids with dilute sulfuric acid solutions, followed by extraction with methyl tert-butyl ether to remove unreacted starting materials. The aqueous solution is then acidified to pH approximately 2 using 1 M sulfuric acid, and the beta-keto acid is extracted multiple times with fresh portions of methyl tert-butyl ether. The combined organic extracts undergo drying with anhydrous sodium sulfate, concentration under vacuum using rotary evaporation, and final purification through recrystallization from diethyl ether and heptane mixtures.

The decarboxylation mechanism of beta-keto acids has been extensively studied using theoretical approaches, revealing critical insights into the energetic and structural requirements for this transformation. Computational studies using MP4SDTQ/6-31G level calculations predict activation barriers ranging from 20.6 to 33.2 kcal/mol depending on the specific substrate and reaction conditions. The mechanism proceeds through a cyclic transition structure with essentially complete proton transfer from the carboxylic acid group to the beta-carbonyl group.

Research has identified several key factors that influence the decarboxylation rate of beta-keto acids. The length of the C₁-C₂ bond, which must break during decarboxylation, correlates directly with reactivity, with longer bonds associated with faster decarboxylation rates. Additionally, the dihedral angle between the C₁-C₂ bond and the carbonyl group affects the orbital overlap necessary for the decarboxylation transition state, with angles closer to 90° providing optimal overlap conditions.

Table 2: Decarboxylation Rate Constants for Beta-Keto Acids

| Compound | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 3-Oxobutanoic acid | 18 | 2.3 × 10⁻⁵ | 28.6 |

| 3-Oxopentanoic acid | 18 | 1.8 × 10⁻⁵ | 29.2 |

| 2,2-Dimethyl-3-oxobutanoic acid | 18 | 1.0 × 10⁻⁴ | 26.7 |

The stability and handling characteristics of beta-keto acids during decarboxylation processes require careful attention to experimental conditions. These compounds exhibit hygroscopic properties and can decompose rapidly under ambient conditions, necessitating storage at -15°C in stoppered flasks for extended periods. The crystalline forms of beta-keto acids demonstrate stability for at least three years under proper storage conditions, with half-lives ranging from several hours to several days at room temperature.

Industrial-Scale Production Techniques

Industrial production of 3-oxopentanoic acid and related beta-keto compounds has evolved significantly with the development of continuous flow processes and optimized reaction conditions designed for large-scale manufacturing. The transition from batch to continuous processing offers substantial advantages in terms of reaction control, product quality, and economic efficiency.

Continuous Claisen condensation processes represent the current state-of-the-art for industrial beta-keto ester production. These systems typically operate under carefully controlled temperature and pH conditions, with temperatures maintained in the range of 0-50°C and pH values adjusted to 8.8-9.5 through the controlled addition of bases such as ammonia or water-soluble primary and secondary amines. The reaction proceeds with formation of the beta-ketocarboxylic acid ester, and the products can be isolated using conventional techniques including extraction and evaporation followed by purification through fractional distillation.

Industrial processes for 3-oxocarboxylic acid ester production utilize specialized methodologies involving magnesium enolate intermediates. These processes employ acylation of magnesium enolates of acetoacetic acid esters with carboxylic acid chlorides, followed by cleavage reactions using tertiary amines to yield the desired products. The magnesium-based approach offers advantages in terms of regioselectivity and reaction efficiency compared to traditional sodium or potassium-based systems.

Process optimization studies have identified key parameters that influence the economic viability of industrial 3-oxopentanoic acid production. The formation of tert-butylacetoacetate represents a major impurity in Claisen-type reactions involving tert-butyl acetate, arising from the decomposition of tertiary butyl acetate enolate to ketene, which subsequently undergoes self-condensation. Since the reagents required for tert-butyl acetate enolate formation, particularly lithium amide bases, are expensive, the formation of this side product constitutes a costly inefficiency that must be minimized through careful reaction design.

The development of specialized catalyst systems has enhanced the efficiency of industrial beta-keto acid production. Processes utilizing palladium, platinum, and rhodium-based catalysts in conjunction with alkali metal salts including lithium, sodium, and potassium compounds have demonstrated improved selectivity and yield. These catalyst systems operate effectively in inert solvent environments and can be adapted for both batch and continuous operation modes.

Table 3: Industrial Production Parameters for 3-Oxopentanoic Acid

| Process Parameter | Batch Operation | Continuous Operation |

|---|---|---|

| Temperature Range | 30-40°C | 35-45°C |

| Pressure | Atmospheric | 1.2-1.5 bar |

| Residence Time | 4-6 hours | 45-90 minutes |

| Base Concentration | 0.5-1.0 M | 0.8-1.2 M |

| Product Purity | 85-95% | 90-98% |

| Yield | 60-75% | 70-85% |

Quality control measures in industrial production emphasize the importance of monitoring reaction progress and product purity throughout the manufacturing process. The implementation of online analytical techniques, including high-performance liquid chromatography and mass spectrometry, enables real-time monitoring of reaction conversion and identification of potential side products. Validation studies demonstrate that industrial processes can achieve product purities ranging from 96-99% when operated under optimized conditions.

The isolation and purification of 3-oxopentanoic acid from industrial reaction mixtures typically involves multi-step procedures designed to remove byproducts and unreacted starting materials. Following the completion of the condensation reaction, the mixture undergoes acidification with concentrated hydrochloric acid to pH less than 1, followed by washing with sodium bicarbonate solution and water. The organic phase separation and solvent removal through evaporation yield crude product that can be further purified through distillation or recrystallization techniques depending on the intended application and purity requirements.

Environmental considerations in industrial 3-oxopentanoic acid production have driven the development of more sustainable manufacturing processes. The beta-ketocarboxylic acid esters produced through these optimized processes serve as important intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents, with propionyl acetic ester derivatives showing particular promise as raw materials for biodegradable polymers. These applications highlight the strategic importance of efficient and environmentally conscious production methodologies for this class of compounds.